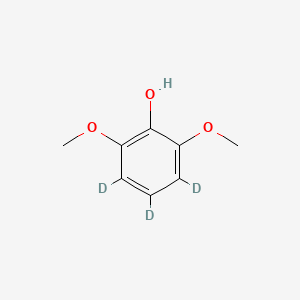

2,6-Dimethoxyphenol-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C8H10O3 |

|---|---|

分子量 |

157.18 g/mol |

IUPAC 名称 |

3,4,5-trideuterio-2,6-dimethoxyphenol |

InChI |

InChI=1S/C8H10O3/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D |

InChI 键 |

KLIDCXVFHGNTTM-QGZYMEECSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])OC)O)OC)[2H] |

规范 SMILES |

COC1=C(C(=CC=C1)OC)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dimethoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound of significant interest in various fields, including as a building block in organic synthesis and as a reference standard. The deuterated analog, 2,6-Dimethoxyphenol-d3, in which the hydrogen atoms of one of the methoxy groups are replaced with deuterium, is a valuable tool in mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantitative analysis. This guide details a proposed synthesis starting from pyrogallol and utilizing a deuterated methylating agent, followed by a robust purification protocol.

Proposed Synthesis of this compound

The most plausible and efficient route for the synthesis of this compound is the selective O-methylation of pyrogallol using a deuterated methylating agent. Based on high-yield procedures for the non-deuterated analog, the use of deuterated dimethyl carbonate in a microreactor system is a promising approach. Alternatively, a more traditional batch synthesis using deuterated methyl iodide (CD₃I) can be employed.

Signaling Pathway of the Proposed Synthesis

The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ions of pyrogallol act as nucleophiles, attacking the electrophilic methyl group of the deuterated methylating agent. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl groups.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Synthesis via Methylation with Deuterated Dimethyl Carbonate (Microreactor Method)

This method is adapted from a high-yield synthesis of the non-deuterated analog.

Materials:

-

Pyrogallol (12.6 g, 0.1 mol)

-

Deuterated Dimethyl Carbonate ((CD₃)₂CO₃) (20.0 g, 0.21 mol)

-

Tetrabutylammonium bromide (TBAB) (0.16 g, 0.0005 mol)

-

Methanol (150 mL)

Procedure:

-

Dissolve pyrogallol, deuterated dimethyl carbonate, and TBAB in methanol.

-

Introduce the solution into a microreactor system using a pump at a flow rate of 2 mL/min.

-

Set the reaction temperature to 135°C and the pressure to 5 MPa.

-

Allow the reaction to proceed for a residence time of 30 minutes. The total reaction time will be approximately 2 hours.

-

After the reaction is complete, collect the effluent.

-

Recover the methanol from the product mixture by distillation.

-

The crude product is then purified by distillation under reduced pressure.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Methanol

-

Deionized Water

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

Slowly add deionized water to the hot solution until the first sign of persistent turbidity is observed.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on the analogous non-deuterated synthesis.

| Parameter | Value | Method of Analysis |

| Reactants | ||

| Pyrogallol | 12.6 g | - |

| Deuterated Dimethyl Carbonate | 20.0 g | - |

| Reaction Conditions | ||

| Temperature | 135 °C | Thermocouple |

| Pressure | 5 MPa | Pressure Gauge |

| Flow Rate | 2 mL/min | Pump Calibration |

| Product | ||

| Expected Yield | ~14.0 g (Estimated) | Gravimetric |

| Expected Purity | >99% (Estimated) | GC-MS, NMR |

| Melting Point | 53-56 °C | Melting Point Apparatus |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

In-Depth Technical Guide to 2,6-Dimethoxyphenol-d3: Isotopic Labeling and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethoxyphenol-d3, a deuterated analog of 2,6-Dimethoxyphenol. This document details its synthesis, purity analysis, and key applications, with a focus on providing practical information for researchers in the fields of analytical chemistry, drug metabolism, and pharmaceutical development.

Introduction

2,6-Dimethoxyphenol, also known as syringol, is a naturally occurring phenolic compound. Its deuterated isotopologue, this compound, is a valuable tool in analytical and research settings. The incorporation of three deuterium atoms into the aromatic ring of the molecule imparts a higher mass, which allows for its use as an internal standard in mass spectrometry-based quantification methods. The stable isotopic label does not significantly alter the chemical properties of the molecule, making it an ideal tracer for its non-labeled counterpart in complex biological matrices.

Isotopic Labeling and Synthesis

The synthesis of this compound, specifically the 3,4,5-trideuterated isotopologue, involves the selective replacement of hydrogen atoms with deuterium atoms on the aromatic ring. A plausible synthetic route is a multi-step process starting from a suitable precursor, followed by a catalyzed hydrogen-deuterium exchange reaction.

Proposed Synthesis Pathway: A common method for introducing deuterium to an aromatic ring is through electrophilic aromatic substitution using a strong deuterium acid catalyst.

Experimental Protocol: Synthesis of 2,6-Dimethoxyphenol-3,4,5-d3

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,6-Dimethoxyphenol in a deuterated solvent such as deuterium oxide (D₂O).

-

Catalyst Addition: Carefully add a deuterated acid catalyst, for example, deuterated sulfuric acid (D₂SO₄), to the reaction mixture. The acid facilitates the electrophilic substitution of the aromatic protons with deuterons.

-

Reaction Conditions: Heat the mixture under reflux for a prolonged period (e.g., 24-48 hours) to ensure complete exchange at the desired positions (3, 4, and 5 on the aromatic ring). The reaction temperature is a critical parameter and should be carefully controlled.

-

Quenching and Extraction: After cooling to room temperature, quench the reaction by carefully neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Purity Analysis

The quality of this compound is critical for its application as an internal standard. Purity is assessed in terms of both chemical purity (absence of other chemical compounds) and isotopic purity (the degree of deuterium incorporation).

Data Presentation

| Parameter | Specification | Method |

| Chemical Purity | 99.72% | GC |

| Isotopic Purity | >95% | NMR |

Data sourced from a representative Certificate of Analysis.[1]

Experimental Protocols for Purity Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode with a high split ratio.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Integrate the peak area of this compound and any impurity peaks. Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

NMR spectroscopy is used to confirm the molecular structure and determine the extent of deuterium incorporation.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Experiment: A standard proton NMR experiment.

-

Analysis: The absence or significant reduction in the intensity of the signals corresponding to the protons at the 3, 4, and 5 positions of the aromatic ring, relative to the signals of the methoxy protons, confirms successful deuteration. The isotopic purity can be estimated by comparing the integration of the residual aromatic proton signals to the integration of a non-deuterated internal standard or the methoxy proton signals.

-

-

¹³C NMR Acquisition:

-

Experiment: A standard carbon-13 NMR experiment.

-

Analysis: The spectrum will show characteristic shifts for the carbon atoms in the molecule. The signals for the deuterated carbons may be broadened or show splitting due to C-D coupling.

-

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of 2,6-Dimethoxyphenol in various matrices, particularly in biological samples for drug metabolism and pharmacokinetic studies.

Use as an Internal Standard

In quantitative mass spectrometry (e.g., LC-MS/MS), an internal standard is a known amount of a substance that is added to a sample before processing. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.

Experimental Workflow:

-

Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenates) containing the analyte of interest, 2,6-Dimethoxyphenol.

-

Internal Standard Spiking: Add a precise and known amount of a stock solution of this compound to each sample.

-

Sample Preparation: Perform the necessary sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interferences and concentrate the analyte and internal standard.

-

LC-MS/MS Analysis: Inject the processed sample into an LC-MS/MS system. The liquid chromatography step separates the analyte and internal standard from other components in the sample. The mass spectrometer is set up to monitor specific mass transitions for both 2,6-Dimethoxyphenol and this compound.

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it closely mimics the behavior of the analyte during sample processing and ionization, leading to high accuracy and precision.

References

Physical and spectral data of 2,6-Dimethoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral data of 2,6-Dimethoxyphenol-d3. Due to the limited availability of specific experimental data for the deuterated form, this guide includes data for the non-deuterated analogue, 2,6-Dimethoxyphenol (also known as Syringol), as a reference point, with explanations of the expected variations for the d3 isotopologue.

Physical and Chemical Properties

This compound is the deuterium-labeled version of 2,6-Dimethoxyphenol.[1] The physical properties are expected to be very similar to the non-deuterated compound.

Table 1: Physical and Chemical Data of this compound

| Property | Value | Source |

| Chemical Name | This compound (Syringol-d3) | MedchemExpress |

| CAS Number | 2484091-60-1 | MedchemExpress |

| Molecular Formula | C₈H₇D₃O₃ | Inferred |

| Molecular Weight | 157.18 g/mol | Inferred |

Table 2: Physical and Chemical Data of 2,6-Dimethoxyphenol (Non-deuterated)

| Property | Value | Source |

| CAS Number | 91-10-1 | PubChem, Sigma-Aldrich[2] |

| Molecular Formula | C₈H₁₀O₃ | PubChem, NIST[2][3] |

| Molecular Weight | 154.16 g/mol | PubChem, Sigma-Aldrich[2] |

| Appearance | Colorless to off-white solid | Wikipedia, Sigma-Aldrich[4] |

| Melting Point | 50-57 °C | Sigma-Aldrich |

| Boiling Point | 261-262 °C | Sigma-Aldrich, Wikipedia[4] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether. | Wikipedia |

| Density | 1.15857 g/cm³ (at 60 °C) | Wikipedia[4] |

Spectral Data

The introduction of deuterium atoms into one of the methoxy groups will cause distinct changes in the spectral data, particularly in the mass spectrum and ¹H NMR spectrum.

Mass Spectrometry

The molecular weight of this compound is approximately 3 g/mol higher than its non-deuterated counterpart due to the three deuterium atoms. This will be reflected in the molecular ion peak in the mass spectrum.

Table 3: Mass Spectrometry Data of 2,6-Dimethoxyphenol (Non-deuterated)

| m/z | Relative Intensity | Fragmentation | Source |

| 154 | 99.99 | [M]⁺ | PubChem[2] |

| 139 | 44.06 | [M-CH₃]⁺ | PubChem[2] |

| 111 | 22.96 | PubChem[2] | |

| 96 | 20.75 | PubChem[2] | |

| 93 | 16.64 | PubChem[2] |

NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signal corresponding to one of the methoxy groups will be absent. The integration of the remaining methoxy signal will correspond to three protons. The aromatic proton signals will remain unchanged.

Table 4: ¹H NMR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Source |

| 6.50-6.89 | m | 3H | Ar-H | CDCl₃ | PubChem[2] |

| 5.55 | s | 1H | OH | CDCl₃ | PubChem[2] |

| 3.87 | s | 6H | 2 x -OCH₃ | CDCl₃ | PubChem[2] |

Table 5: ¹³C NMR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)

| Chemical Shift (ppm) | Assignment | Solvent | Source |

| 147.40 | C-O (Ar) | CDCl₃ | PubChem[2] |

| 135.09 | C-OH (Ar) | CDCl₃ | PubChem[2] |

| 119.10 | C-H (Ar) | CDCl₃ | PubChem[2] |

| 105.13 | C-H (Ar) | CDCl₃ | PubChem[2] |

| 56.27 | -OCH₃ | CDCl₃ | PubChem[2] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of the non-deuterated compound, with potential subtle shifts in the C-D stretching and bending vibrations compared to C-H vibrations, though these may be masked by other signals.

Table 6: IR Spectral Data of 2,6-Dimethoxyphenol (Non-deuterated)

| Wavenumber (cm⁻¹) | Description | Source |

| 3500-3300 | O-H stretch | Inferred |

| 3000-2850 | C-H stretch (aliphatic and aromatic) | Inferred |

| 1600-1450 | C=C stretch (aromatic) | Inferred |

| 1250-1000 | C-O stretch | Inferred |

Experimental Protocols

Synthesis of 2,6-Dimethoxyphenol

A general method for the synthesis of 2,6-Dimethoxyphenol involves the methylation of pyrogallol.[5][6] For the synthesis of this compound, a deuterated methylating agent such as methyl-d3 iodide (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) would be used.

Protocol:

-

Dissolve pyrogallol in a suitable solvent (e.g., methanol).

-

Add a base (e.g., sodium methoxide) to the solution.

-

Add the methylating agent (e.g., methyl iodide) dropwise while stirring. For the deuterated compound, a deuterated methylating agent would be used.

-

The reaction mixture is then heated under reflux for a specified time.

-

After completion, the reaction is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification is typically achieved by crystallization or chromatography.

Another reported method involves the reaction of 2,6-dibromophenol with sodium methoxide in the presence of a copper catalyst.[7]

Laccase Activity Assay

2,6-Dimethoxyphenol is a common substrate for determining laccase activity by monitoring the formation of its colored oxidation product, 3,3',5,5'-tetramethoxy-4,4'-diphenoquinone.[8]

Protocol:

-

Prepare a reaction mixture containing a buffered solution (e.g., citrate-phosphate buffer, pH 4.5).

-

Add a solution of 2,6-Dimethoxyphenol to the buffer.

-

Initiate the reaction by adding the laccase enzyme solution.

-

Monitor the change in absorbance at 468 nm over time using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the product.

Visualizations

Laccase-Catalyzed Dimerization of 2,6-Dimethoxyphenol

Laccase catalyzes the oxidation of 2,6-Dimethoxyphenol to a phenoxy radical, which can then undergo radical-radical coupling to form a dimer. This dimer, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, has been shown to have enhanced antioxidant activity.[9]

Caption: Laccase-catalyzed oxidation and dimerization of 2,6-Dimethoxyphenol.

Experimental Workflow for Laccase Activity Assay

The following diagram illustrates a typical workflow for measuring laccase activity using 2,6-Dimethoxyphenol as a substrate.

Caption: Workflow for a spectrophotometric laccase activity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 2,6-dimethoxy- [webbook.nist.gov]

- 4. Syringol - Wikipedia [en.wikipedia.org]

- 5. 2,6-Dimethoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. Purification and Characterization of a Secreted Laccase of Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Commercial Suppliers of 2,6-Dimethoxyphenol-d3 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2,6-Dimethoxyphenol-d3 (Syringol-d3), a deuterated stable isotope-labeled compound crucial for a variety of research applications, particularly as an internal standard in mass spectrometry-based quantitative analysis. This document outlines key technical data from prominent suppliers, details a representative experimental protocol for its use, and provides visualizations of the associated workflows and concepts.

Supplier and Product Overview

This compound is a deuterated analog of 2,6-Dimethoxyphenol (Syringol), a naturally occurring phenolic compound. The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from its endogenous counterpart by mass spectrometry. This property makes it an ideal internal standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring accurate quantification of 2,6-Dimethoxyphenol in complex matrices.

Two primary commercial suppliers of this compound for research purposes have been identified: MedchemExpress and LGC Standards. Both companies specialize in providing high-purity chemical reagents for scientific applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound available from MedchemExpress and LGC Standards. This information is critical for researchers to assess the suitability of the product for their specific analytical needs.

| Parameter | MedchemExpress | LGC Standards |

| Product Name | This compound (Syringol-d3) | 2,6-Dimethoxyphenol-3,4,5-d3 |

| Catalog Number | HY-W003972S | D461502 |

| CAS Number | 2484091-60-1 | Not specified |

| Molecular Formula | C₈H₇D₃O₃ | C₈H₇D₃O₃ |

| Molecular Weight | 157.18 | 157.18 |

| Purity | >98% (by NMR) | >95% (by NMR), 99.72% (by GC)[1] |

| Isotopic Purity | Not specified | >95%[1] |

| Appearance | Solid | White to Off-White Solid[1] |

| Solubility | Soluble in DMSO | Slightly soluble in Methanol[1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Long Term Storage at 20°C[1] |

Experimental Protocol: Quantification of 2,6-Dimethoxyphenol in a Sample Matrix using this compound as an Internal Standard by GC-MS

This section outlines a detailed methodology for the quantification of 2,6-Dimethoxyphenol in a given sample matrix (e.g., environmental water sample, biological fluid) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This protocol is a representative example and may require optimization based on the specific matrix and instrumentation.

Materials and Reagents

-

2,6-Dimethoxyphenol (analytical standard)

-

This compound (internal standard) from a commercial supplier

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

Deionized water

-

Sample matrix

-

Standard laboratory glassware and equipment

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 2,6-Dimethoxyphenol and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the 2,6-Dimethoxyphenol primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with methanol.

-

Sample Preparation (Liquid-Liquid Extraction)

-

To 10 mL of the sample matrix in a separatory funnel, add a known amount (e.g., 10 µL) of the 100 ng/mL this compound internal standard solution.

-

Add 5 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes and allow the layers to separate.

-

Collect the organic (bottom) layer.

-

Repeat the extraction with another 5 mL of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

GC-MS Analysis

-

Instrument Conditions (example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Injector: Splitless mode, 250°C

-

Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Ionization: Electron Impact (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

-

SIM Ions:

-

2,6-Dimethoxyphenol: m/z 154 (quantifier), 139, 111 (qualifiers)

-

This compound: m/z 157 (quantifier), 142, 114 (qualifiers)

-

-

Analysis Sequence:

-

Inject 1 µL of each calibration standard.

-

Inject 1 µL of the prepared sample extracts.

-

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of 2,6-Dimethoxyphenol to the peak area of this compound against the concentration of 2,6-Dimethoxyphenol for each calibration standard.

-

Determine the concentration of 2,6-Dimethoxyphenol in the samples by calculating the peak area ratio from the sample chromatogram and using the calibration curve.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Experimental workflow for the quantification of 2,6-Dimethoxyphenol using a deuterated internal standard.

Caption: Conceptual diagram of the internal standard method for quantitative analysis.

References

An In-depth Technical Guide on the Health and Safety of 2,6-Dimethoxyphenol-d3

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides health and safety information for 2,6-Dimethoxyphenol. The deuterated form, 2,6-Dimethoxyphenol-d3 (Syringol-d3), is an isotopic variant. While deuteration can affect the pharmacokinetic and metabolic profiles of a compound, the fundamental chemical hazards and handling precautions are generally considered to be the same as the non-deuterated parent compound in the absence of specific safety data for the deuterated version.[1] Therefore, the data presented herein for 2,6-Dimethoxyphenol should be used as the primary safety reference for its deuterated analog.

Chemical Identification and Physical Properties

This compound is the deuterium-labeled form of 2,6-Dimethoxyphenol, a phenolic compound that exhibits antioxidant activity.[1] The physical and chemical properties are critical for safe handling and storage.

Table 1: Physical and Chemical Properties of 2,6-Dimethoxyphenol

| Property | Value | Source |

| Synonyms | Syringol, Pyrogallol 1,3-dimethyl ether | [2][3] |

| CAS Number | 91-10-1 | [4][5] |

| Molecular Formula | C₈H₁₀O₃ | [2][3] |

| Molecular Weight | 154.16 g/mol | [2][3] |

| Appearance | Off-white to tan/beige crystalline powder | [4][6] |

| Melting Point | 50 - 56 °C (122 - 132.8 °F) | [6][7] |

| Boiling Point | 261 °C | [7][8] |

| Flash Point | 140 °C (284 °F) | [6][7] |

| Incompatible Materials | Oxidizing agents, alkalis (bases), acid chlorides, acid anhydrides | [4][6] |

Hazard Identification and Classification

2,6-Dimethoxyphenol is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][7][9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][7][9] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5][7][9] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[5][7][9] |

Table 3: GHS Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P280 | Wear protective gloves/eye protection/face protection.[5] | |

| Response | P301+P312 | If swallowed: Call a poison center/doctor if you feel unwell.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |

| P304+P340 | If inhaled: Remove person to fresh air and keep comfortable for breathing.[7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] | |

| Storage | P405 | Store locked up.[5] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[7] | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[5] |

Toxicological Information

Toxicological data is essential for assessing the potential health effects of exposure. The following data is for acute exposure to 2,6-Dimethoxyphenol.

Table 4: Acute Toxicity Data

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 550 mg/kg[4][5] |

| LD50 | Mouse | Oral | 2500 mg/kg[4] |

| LD50 (ATE) | - | Dermal | 2,500 mg/kg[5] |

| LDLO | Cat | Intravenous | 100 mg/kg[4] |

LD50: Lethal Dose, 50%; LDLO: Lowest Published Lethal Dose; ATE: Acute Toxicity Estimate.

Summary of Health Effects:

-

Ingestion: Harmful if swallowed.[4]

-

Inhalation: Causes irritation of the lungs and respiratory system.[4]

-

Skin Contact: Causes skin irritation, which may include itching, scaling, or reddening.[4]

-

Eye Contact: Causes serious eye irritation, characterized by redness, watering, and itching.[4]

-

Chronic Effects: No known effects from chronic exposure have been identified. It is not listed as a carcinogen by IARC, NTP, or OSHA.[4][5]

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not fully available in the referenced safety documents. The data is typically generated through standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, a bacterial reverse mutation assay performed was noted to be equivalent or similar to OECD Guideline 471.[10] This test is used to assess the potential for a substance to cause gene mutations. Researchers requiring detailed methodologies should consult the specific studies that originally generated the toxicological data.

Safe Handling and Emergency Procedures Workflow

The following diagram outlines the logical workflow for safely handling this compound and the appropriate response in case of an accidental exposure.

Caption: Workflow for safe handling and emergency response for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 2,6-dimethoxy- [webbook.nist.gov]

- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 5. prod.adv-bio.com [prod.adv-bio.com]

- 6. fishersci.com [fishersci.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. 2,6-Dimethoxyphenol 99 91-10-1 [sigmaaldrich.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

2,6-Dimethoxyphenol-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,6-Dimethoxyphenol-d3 (Syringol-d3), a deuterated analog of the naturally occurring phenolic compound, 2,6-Dimethoxyphenol. This document outlines its chemical properties, applications in research, and detailed experimental protocols.

Core Compound Identification

This compound is the deuterium-labeled form of 2,6-Dimethoxyphenol. Deuteration, the replacement of hydrogen with a heavier isotope, deuterium, makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification.

Physicochemical Data

The key quantitative data for this compound and its non-deuterated counterpart are summarized below.

| Property | This compound | 2,6-Dimethoxyphenol |

| CAS Number | 2484091-60-1[1] | 91-10-1[1][2][3][4] |

| Molecular Formula | C₈H₇D₃O₃[1] | C₈H₁₀O₃[2][3][4][5][6] |

| Molecular Weight | 157.18 g/mol [1] | 154.16 g/mol [2][4] |

| Synonyms | Syringol-d3 | Syringol, Pyrogallol 1,3-dimethyl ether[2][4] |

Applications in Research and Development

The unique properties of 2,6-Dimethoxyphenol and its deuterated form lend them to several key research applications.

-

Internal Standard for Mass Spectrometry: this compound is primarily used as an internal standard in clinical and environmental mass spectrometry.[1] Its chemical behavior is nearly identical to the endogenous, non-deuterated compound, but its increased mass allows it to be distinguished by a mass spectrometer. This is crucial for accurate quantification of the target analyte in complex biological or environmental samples.

-

Antioxidant Research: The parent compound, 2,6-Dimethoxyphenol, is a known free radical scavenger with antioxidant activity.[1] Studies have investigated its capacity to mitigate oxidative stress. Laccase-mediated oxidation of 2,6-dimethoxyphenol can produce a dimer, 3,3',5,5'-tetramethoxy biphenyl-4,4'-diol, which exhibits even higher antioxidant capacity.[7][8]

-

Enzyme Substrate: 2,6-Dimethoxyphenol serves as a common substrate for determining the activity of laccase enzymes.[1][7] Laccases are oxidoreductases with applications in bioremediation and biotechnology. The enzymatic oxidation of 2,6-dimethoxyphenol results in a colored product, allowing for spectrophotometric measurement of enzyme activity.[9]

-

Pharmaceutical Synthesis: As a versatile chemical intermediate, 2,6-Dimethoxyphenol is utilized as a building block in the organic synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs).[10][11] Its specific chemical structure enables targeted reactions in the development of new drug candidates.[10]

Experimental Protocols

Laccase Activity Assay using 2,6-Dimethoxyphenol

This protocol describes a standard method for determining laccase activity spectrophotometrically.

Principle: Laccase catalyzes the oxidation of 2,6-Dimethoxyphenol to 3,5,3',5'-tetramethoxydiphenoquinone, a colored product. The rate of formation of this product, measured by the increase in absorbance at 468 nm, is proportional to the laccase activity.[9]

Materials:

-

Spectrophotometer

-

Cuvettes

-

2,6-Dimethoxyphenol (substrate)

-

Citrate-phosphate buffer (e.g., 15 mM, pH 4.5)

-

Enzyme solution (source of laccase)

Procedure:

-

Prepare a stock solution of 2,6-Dimethoxyphenol in the citrate-phosphate buffer. A typical final concentration in the assay is 2 mM.[9]

-

In a cuvette, combine the buffer and the 2,6-Dimethoxyphenol solution.

-

Initiate the reaction by adding a specific volume of the enzyme solution.

-

Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 468 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the product (ε = 49.6 mM⁻¹ cm⁻¹ for 3,5,3',5'-tetramethoxydiphenoquinone).[9]

Antioxidant Capacity Assessment (DPPH Assay)

This protocol provides a general method for evaluating the free radical scavenging activity of compounds like 2,6-Dimethoxyphenol.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable, colored free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep purple color. The degree of discoloration is proportional to the antioxidant capacity of the sample.

Materials:

-

Microplate reader or spectrophotometer

-

DPPH reagent solution in methanol or ethanol

-

Test compound (e.g., 2,6-Dimethoxyphenol or its derivatives)

-

Control (e.g., Trolox or Ascorbic Acid)

-

Methanol or ethanol (solvent)

Procedure:

-

Prepare a working solution of DPPH in the chosen solvent.

-

Prepare various concentrations of the test compound and the control.

-

Add the test compound solutions to the wells of a microplate.

-

Add the DPPH working solution to each well and mix.

-

Incubate the plate in the dark for a specified period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm).

-

The antioxidant activity is calculated as the percentage of DPPH radical inhibition compared to a blank (solvent without the test compound).

Visualized Workflows and Pathways

The following diagrams illustrate key processes involving 2,6-Dimethoxyphenol and its deuterated analog.

Caption: Workflow for using this compound as an internal standard.

Caption: Experimental workflow for the laccase activity assay.

Caption: Laccase-mediated oxidation and dimerization of 2,6-Dimethoxyphenol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuterium - Wikipedia [en.wikipedia.org]

- 3. Phenol, 2,6-dimethoxy- [webbook.nist.gov]

- 4. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. B24253.22 [thermofisher.com]

- 6. 2,6-Dimethoxyphenol, 99% | Fisher Scientific [fishersci.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Purification and Characterization of a Secreted Laccase of Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 2,6-Dimethoxyphenol, cas, 91-10-1,Syringol | UniVOOK Chemical [univook.com]

An In-depth Technical Guide to Deuterium Labeling Efficiency in 2,6-Dimethoxyphenol-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyphenol, also known as syringol, is a naturally occurring phenolic compound. Its deuterated isotopologue, 2,6-Dimethoxyphenol-d3, serves as a valuable internal standard in mass spectrometry-based bioanalytical studies for its non-deuterated counterpart. The stability of the deuterium label and the mass shift it provides allows for precise quantification in complex biological matrices. The efficiency of the deuterium labeling process is a critical parameter, directly impacting the accuracy of such quantitative methods. This guide details a feasible synthetic approach and the analytical workflows to ascertain this efficiency.

Synthesis of this compound

A common and effective method for introducing a deuterium label onto a phenolic hydroxyl group is through H/D exchange in a deuterated solvent under basic or acidic conditions. A representative protocol is described below.

Experimental Protocol: H/D Exchange

Objective: To replace the acidic proton of the hydroxyl group in 2,6-Dimethoxyphenol with a deuterium atom.

Materials:

-

2,6-Dimethoxyphenol

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask, add 2,6-Dimethoxyphenol (1.0 g, 6.49 mmol) and anhydrous potassium carbonate (0.1 g, 0.72 mmol).

-

Add deuterium oxide (20 mL) to the flask.

-

The flask is equipped with a reflux condenser and the mixture is heated to reflux with vigorous stirring for 24 hours.

-

After cooling to room temperature, the reaction mixture is extracted with anhydrous dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product is further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Logical Workflow for Synthesis:

Caption: A typical workflow for the synthesis of this compound via H/D exchange.

Determination of Deuterium Labeling Efficiency

The efficiency of deuterium incorporation is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR spectroscopy is a primary method to assess the extent of deuteration. By comparing the integral of the residual O-H proton signal to the integrals of other non-exchangeable protons on the aromatic ring, the percentage of deuterium incorporation can be calculated.

Illustrative ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration (Non-deuterated) | Integration (Deuterated) | Assignment |

| 6.90 | t | 1H | 1H | Ar-H (para) |

| 6.60 | d | 2H | 2H | Ar-H (ortho) |

| 5.50 | s | 1H | ~0.02H | O-H |

| 3.85 | s | 6H | 6H | O-CH₃ |

Calculation of Deuterium Incorporation:

The percentage of deuterium incorporation can be calculated using the following formula:

% D incorporation = [1 - (Integral of O-H / Theoretical integral of O-H)] * 100

Using the illustrative data from the table:

% D incorporation = [1 - (0.02 / 1)] * 100 = 98%

Signaling Pathway for NMR Analysis:

Caption: Logical flow for determining isotopic purity using ¹H NMR spectroscopy.

Mass Spectrometry

Mass spectrometry provides information on the isotopic distribution of the synthesized compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The mass spectrum of the deuterated compound will show a molecular ion peak (M+) at m/z 155, corresponding to the incorporation of one deuterium atom. The relative intensities of the M+ peak of the deuterated compound (m/z 155) and the residual non-deuterated compound (m/z 154) are used to determine the isotopic purity.

Illustrative Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Assignment |

| 154 | 2 | [M]⁺ (Non-deuterated) |

| 155 | 98 | [M+D]⁺ (Deuterated) |

Calculation of Isotopic Purity:

Isotopic Purity (%) = [Intensity of (M+D)⁺ / (Intensity of M⁺ + Intensity of (M+D)⁺)] * 100

Using the illustrative data from the table:

Isotopic Purity (%) = [98 / (2 + 98)] * 100 = 98%

Experimental Workflow for MS Analysis:

Caption: A generalized workflow for the analysis of isotopic purity by mass spectrometry.

Summary of Quantitative Data

The following table summarizes the expected quantitative data for a typical synthesis of this compound.

| Parameter | Method | Expected Value |

| Deuterium Incorporation | ¹H NMR | > 98% |

| Isotopic Purity (d₃) | Mass Spectrometry | > 98% |

| Chemical Purity | HPLC/GC | > 99% |

| Yield | Gravimetric | 85-95% |

Conclusion

This technical guide has outlined a representative method for the synthesis of this compound and the analytical procedures for determining its deuterium labeling efficiency. The combination of ¹H NMR and mass spectrometry provides a robust workflow for quantifying the isotopic purity of the final product. High deuterium incorporation is crucial for the utility of this compound as an internal standard, and the methods described herein allow for the reliable verification of this critical parameter. Researchers and drug development professionals can adapt these protocols to produce and validate high-quality deuterated standards for their specific applications.

Methodological & Application

Application Note: Quantitative Analysis of 2,6-Dimethoxyphenol using Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dimethoxyphenol, also known as Syringol, is a phenolic compound found in various natural sources and is a significant component of wood smoke.[1][2] Recent metabolomics studies have identified syringol and its derivatives as potential biomarkers for the intake of smoked foods, such as processed meats.[3][4] Accurate and precise quantification of these biomarkers in complex biological matrices like urine and plasma is crucial for epidemiological studies investigating diet-related health risks.[3]

Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high accuracy and precision. This method utilizes a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a different mass. 2,6-Dimethoxyphenol-d3 (Syringol-d3) is the deuterated analog of 2,6-Dimethoxyphenol and serves as an ideal internal standard for its quantification.[5] This application note provides detailed protocols for the quantitative analysis of 2,6-Dimethoxyphenol in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution is the addition of a known quantity of a stable isotope-labeled internal standard (this compound) to a sample prior to any sample preparation or analysis. The SIL-IS behaves identically to the endogenous analyte (2,6-Dimethoxyphenol) through extraction, derivatization, and ionization processes. Any sample loss during preparation will affect both the analyte and the standard equally, meaning the ratio of their signals remains constant. By measuring the signal intensity ratio of the analyte to the SIL-IS and comparing it to a calibration curve, the exact concentration of the analyte in the original sample can be determined with high accuracy.

Experimental Protocols

Materials and Reagents

-

Analyte: 2,6-Dimethoxyphenol (Syringol) analytical standard

-

Internal Standard: this compound (Syringol-d3)[5]

-

Solvents: Methanol, Acetonitrile, Water (LC-MS grade)

-

Reagents: Formic Acid, Ammonium Acetate

-

Extraction: Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Biological Matrix: Human urine, plasma (stored at -80°C)

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve 2,6-Dimethoxyphenol and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the 2,6-Dimethoxyphenol stock solution with 50:50 methanol/water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation Protocol (Solid Phase Extraction)

-

Thaw: Thaw biological samples (e.g., 200 µL of urine) on ice.

-

Spike: Add 20 µL of the 100 ng/mL Internal Standard Working Solution to each sample, calibration standard, and quality control (QC) sample. Vortex briefly.

-

Pre-treatment: Add 500 µL of 0.1% formic acid in water to each sample. Vortex.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This protocol is a general guideline and should be optimized for the specific instrumentation used.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[6]

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing pure standards of the analyte and the internal standard.

-

Data Presentation and Quantification

Quantitative data should be clearly structured for analysis. The mass of 2,6-Dimethoxyphenol is 154.16 g/mol , and its deuterated form will be slightly higher.[2] The exact masses are critical for high-resolution mass spectrometry.[1]

Table 1: Mass Spectrometric Properties and Example MRM Transitions

| Compound | Formula | Exact Mass | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) |

|---|---|---|---|---|

| 2,6-Dimethoxyphenol | C₈H₁₀O₃ | 154.0630 | 153.1 | 138.1 |

| This compound | C₈H₇D₃O₃ | 157.0819 | 156.1 | 141.1 |

Note: Ions are examples and must be empirically optimized.

Table 2: Summary of LC-MS/MS Instrumental Parameters

| Parameter | Setting |

|---|---|

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Duration | 10 minutes |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Source | ESI (Negative) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 350 °C |

| Capillary Voltage | 4000 V |

Quantification

Quantification is achieved by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration for each calibration standard. A linear regression is applied to the curve. The concentration of the analyte in unknown samples is then calculated from their measured peak area ratios using the regression equation.

Table 3: Example Calibration Curve Data

| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1 | 4,850 | 495,100 | 0.010 |

| 5 | 25,100 | 501,500 | 0.050 |

| 10 | 51,200 | 498,800 | 0.103 |

| 50 | 248,900 | 499,100 | 0.499 |

| 100 | 505,600 | 502,300 | 1.007 |

| 500 | 2,515,000 | 497,500 | 5.055 |

| 1000 | 4,988,000 | 496,200 | 10.052 |

Note: This data is hypothetical and for illustrative purposes only.

This application note provides a comprehensive framework for the quantitative analysis of 2,6-Dimethoxyphenol in biological matrices. The use of its stable isotope-labeled internal standard, this compound, coupled with LC-MS/MS, ensures a highly specific, sensitive, and accurate method. This protocol is particularly relevant for researchers in food science, toxicology, and epidemiology for the validation and measurement of dietary biomarkers.

References

- 1. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol, 2,6-dimethoxy- [webbook.nist.gov]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. High-Throughput Analysis of 25-OH-Vitamin D2 and D3 Using Multichannel Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2,6-Dimethoxyphenol-d3 in Lignin Degradation Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,6-Dimethoxyphenol-d3 (Syringol-d3) as an internal standard in the quantitative analysis of lignin degradation products. While specific literature detailing the use of this compound is limited, the principles and methodologies outlined here are adapted from established protocols using stable isotope-labeled compounds, such as ¹³C-labeled lignin, for the accurate quantification of lignin-derived compounds by pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).[1][2]

2,6-Dimethoxyphenol is a characteristic product derived from the degradation of syringyl (S) lignin, a primary component of hardwood lignin. The deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the native compound, with a distinct mass difference that allows for precise differentiation and quantification.

Principle and Application

Stable isotope-labeled internal standards are crucial for accurate quantification in analytical chemistry, particularly in complex matrices such as those generated from biomass degradation. The use of this compound allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements of its non-labeled counterpart.

Key Applications:

-

Quantitative analysis of lignin degradation: Accurately measure the amount of 2,6-dimethoxyphenol released during microbial, enzymatic, or chemical degradation of lignin.

-

Lignin composition studies: Determine the syringyl (S) to guaiacyl (G) ratio in lignin by quantifying their respective degradation products.

-

Bioprocess monitoring: Track the efficiency of delignification processes in biorefineries and pulp and paper production.

-

Environmental studies: Quantify the fate and transport of lignin-derived aromatic compounds in soil and water.

Experimental Protocols

The following protocols are based on the established methodology of using stable isotope-labeled internal standards for lignin analysis by Py-GC-MS.[1][2]

Sample Preparation

-

Biomass Preparation: The lignocellulosic biomass (e.g., wood chips, straw) should be dried and milled to a fine powder to ensure homogeneity.

-

Internal Standard Spiking: A known amount of this compound solution (in a suitable solvent like methanol or acetone) is added to a precise weight of the biomass sample. The amount of internal standard should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the analyte.

-

Homogenization and Drying: The sample is thoroughly mixed to ensure even distribution of the internal standard and then dried to remove the solvent.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis

-

Pyrolysis: A small amount of the prepared sample (typically 50-100 µg) is placed in a pyrolysis autosampler. The sample is then pyrolyzed at a high temperature (e.g., 500-650°C) in an inert atmosphere (e.g., helium). This process thermally fragments the lignin polymer into its constituent monomeric phenols.

-

Gas Chromatography (GC): The volatile pyrolysis products are separated on a GC column. A typical column for this application is a non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms). The oven temperature program is optimized to achieve good separation of the target analytes.

-

Mass Spectrometry (MS): The separated compounds are detected by a mass spectrometer. The MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both the native 2,6-dimethoxyphenol and the deuterated internal standard are monitored.

Quantification

The concentration of 2,6-dimethoxyphenol in the original sample is calculated by comparing the peak area of the native compound to the peak area of the this compound internal standard. A response factor, determined by analyzing a standard mixture with known concentrations of both compounds, is used in the calculation.

Data Presentation

The following tables present representative quantitative data from studies using ¹³C-labeled lignin as an internal standard, which demonstrates the accuracy and precision achievable with this methodology. Similar performance is expected when using this compound for the quantification of syringol units.

Table 1: Validation of ¹³C-Internal Standard Based Lignin Quantification by Py-GC-SIM-MS in Reconstituted Biomass Model Systems. [1]

| Lignin Input (mg) | Lignin Quantified (mg) | Accuracy (%) | Relative Standard Deviation (RSD, %) |

| 0.50 | 0.50 | 100.0 | 1.4 |

| 1.00 | 1.01 | 101.0 | 1.2 |

| 2.00 | 2.01 | 100.5 | 0.8 |

| 4.00 | 3.99 | 99.8 | 1.1 |

Table 2: Lignin Content Determination in Various Biomass Sources using ¹³C-IS Py-GC-HR-MS and Klason Lignin Method. [2]

| Biomass Source | Lignin Content by ¹³C-IS Py-GC-HR-MS (wt%) | Klason Lignin (wt%) |

| Wheat Straw | 21.5 ± 0.4 | 20.8 ± 0.1 |

| Barley Straw | 18.9 ± 0.3 | 18.2 ± 0.2 |

| Corn Stover | 17.8 ± 0.5 | 17.1 ± 0.3 |

| Willow | 24.1 ± 0.6 | 23.5 ± 0.2 |

| Douglas Fir | 28.9 ± 0.7 | 28.1 ± 0.4 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.

References

Application Notes and Protocols: 2,6-Dimethoxyphenol-d3 as a Tracer in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxyphenol (Syringol), a phenolic compound of interest for its antioxidant properties, undergoes metabolic transformation in biological systems. Understanding its metabolic fate is crucial for evaluating its efficacy and potential toxicity. 2,6-Dimethoxyphenol-d3, a stable isotope-labeled version of 2,6-dimethoxyphenol, serves as an invaluable tracer for in vitro and in vivo metabolic studies.[1][2][3] The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous molecules, enabling precise tracking and quantification using mass spectrometry.

This document provides detailed application notes and experimental protocols for utilizing this compound to elucidate the metabolic pathways of 2,6-Dimethoxyphenol. The primary metabolic route for many phenolic compounds, including methoxyphenols, involves metabolism by cytochrome P450 (CYP450) enzymes in the liver.[1][4][5] These enzymes catalyze oxidative reactions such as demethylation and hydroxylation.

Postulated Metabolic Pathway of 2,6-Dimethoxyphenol

Based on the known metabolism of similar phenolic and methoxy-substituted aromatic compounds, the metabolism of 2,6-Dimethoxyphenol is hypothesized to proceed through two primary pathways mediated by cytochrome P450 enzymes: O-demethylation and aromatic hydroxylation. The resulting metabolites can then undergo further conjugation reactions (e.g., glucuronidation or sulfation) for excretion.

Experimental Workflow for Metabolic Analysis

A typical workflow for tracing the metabolism of 2,6-Dimethoxyphenol using its deuterated analog involves several key steps, from sample preparation to data analysis.

Protocols

Protocol 1: In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to investigate the phase I metabolism of 2,6-Dimethoxyphenol.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)

-

Internal Standard (IS) (e.g., a structurally similar deuterated compound not expected to be a metabolite)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound to the mixture to initiate the metabolic reaction. The final concentration of the tracer should be optimized based on preliminary experiments (e.g., 1-10 µM).

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Terminate the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for Metabolite Identification and Quantification

This protocol outlines the analytical method for detecting and quantifying this compound and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: ESI positive and negative modes should be tested for optimal sensitivity.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and targeted metabolites. A full scan or product ion scan can be used for the identification of unknown metabolites.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined by infusing pure standards of this compound and its expected metabolites (if available).

Data Analysis:

-

Metabolite Identification: Putative metabolites are identified by their mass-to-charge ratio (m/z) and fragmentation patterns. The expected mass shift due to the deuterium label should be observed.

-

Quantification: The concentration of this compound and its metabolites is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

Quantitative data from metabolic stability assays can be presented in tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Time (minutes) | % Remaining of this compound | Concentration of M1 (µM) | Concentration of M2 (µM) |

| 0 | 100 | 0 | 0 |

| 5 | 85.2 | 0.12 | 0.05 |

| 15 | 62.5 | 0.35 | 0.15 |

| 30 | 38.7 | 0.58 | 0.29 |

| 60 | 15.1 | 0.82 | 0.45 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: LC-MS/MS Parameters for Analysis of this compound and its Putative Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 158.1 | 143.1 | 15 |

| M1 (Hydroxy-2,6-dimethoxyphenol-d3) | 174.1 | 159.1 | 20 |

| M2 (2-Methoxy-6-hydroxyphenol-d3) | 144.1 | 129.1 | 18 |

| Internal Standard | [Specific to IS] | [Specific to IS] | [Specific to IS] |

Disclaimer: The m/z values are based on the expected molecular weights and may need to be confirmed experimentally. Collision energies require optimization.

Conclusion

The use of this compound as a tracer provides a robust and reliable method for studying the metabolic fate of 2,6-Dimethoxyphenol. The protocols and data presentation formats outlined in these application notes offer a comprehensive guide for researchers in pharmacology, toxicology, and drug development to design and execute metabolic pathway analysis studies. The insights gained from such studies are critical for understanding the disposition and potential biological effects of this and other related phenolic compounds.

References

- 1. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole, thereby dictating its genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitation of Phenolic Compounds Using 2,6-Dimethoxyphenol-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, many of which are of significant interest to the pharmaceutical and food industries due to their antioxidant, anti-inflammatory, and other health-promoting properties. Accurate and precise quantification of these compounds in complex matrices such as biological fluids, plant extracts, and food products is crucial for research, development, and quality control. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency.

This document provides a detailed application note and protocol for the quantitation of a range of phenolic compounds in biological matrices using 2,6-Dimethoxyphenol-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle and Rationale for Using this compound

2,6-Dimethoxyphenol (syringol) is a simple phenolic compound. Its deuterated form, this compound, serves as an excellent internal standard for the analysis of other phenolic compounds for several reasons:

-

Structural Similarity: It shares the basic phenolic hydroxyl group and aromatic ring structure common to many phenolic compounds, ensuring similar behavior during extraction and chromatography.

-

Co-elution: It is likely to elute in a region of the chromatogram that is close to many simple phenolic compounds, making it an effective internal standard for a variety of analytes.

-

Mass Difference: The three deuterium atoms provide a distinct mass shift of +3 Da compared to the endogenous compound, allowing for clear differentiation by the mass spectrometer without significantly altering its chemical properties.

-

Not Naturally Occurring: The deuterated form is not naturally present in biological samples, preventing interference from endogenous sources.

Experimental Protocols

Sample Preparation: Extraction of Phenolic Compounds from Human Plasma

This protocol describes a protein precipitation method for the extraction of phenolic compounds from human plasma.

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

This compound internal standard (IS) working solution (1 µg/mL in methanol)

-

Acetonitrile (ACN), HPLC grade, chilled to -20°C

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge capable of 15,000 x g and 4°C

-

Nitrogen evaporator

-

Reconstitution solution (10% Acetonitrile in water with 0.1% formic acid)

-

HPLC vials with inserts

Procedure:

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the this compound internal standard working solution (1 µg/mL) to the plasma sample and vortex briefly.

-

To precipitate proteins, add 400 µL of chilled acetonitrile.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex for 30 seconds and transfer the solution to an HPLC vial with an insert for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Parameters:

The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM). The specific transitions for the internal standard and a selection of representative phenolic compounds are provided below. Note: The MRM transition for this compound is predicted based on the fragmentation of the non-deuterated analog. The exact values may require optimization on the specific instrument.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

| This compound (IS) | 156.1 | 141.1 | 15 | 30 |

| Gallic Acid | 169.0 | 125.0 | 18 | 35 |

| Protocatechuic Acid | 153.0 | 109.0 | 20 | 30 |

| Vanillic Acid | 167.0 | 152.0 | 12 | 25 |

| Caffeic Acid | 179.0 | 135.0 | 16 | 28 |

| Ferulic Acid | 193.0 | 178.0 | 14 | 25 |

| p-Coumaric Acid | 163.0 | 119.0 | 18 | 30 |

| Quercetin | 301.0 | 151.0 | 25 | 40 |

| Kaempferol | 285.0 | 117.0 | 30 | 45 |

Data Presentation

The following tables present hypothetical quantitative data for a set of phenolic compounds in human plasma samples, demonstrating how the results can be structured for clear comparison.

Table 1: Calibration Curve Parameters for Phenolic Compounds

| Compound | Calibration Range (ng/mL) | R² |

| Gallic Acid | 1 - 500 | >0.995 |

| Protocatechuic Acid | 1 - 500 | >0.996 |

| Vanillic Acid | 0.5 - 250 | >0.998 |

| Caffeic Acid | 0.5 - 250 | >0.997 |

| Ferulic Acid | 0.5 - 250 | >0.995 |

| p-Coumaric Acid | 1 - 500 | >0.994 |

| Quercetin | 2 - 1000 | >0.992 |

| Kaempferol | 2 - 1000 | >0.991 |

Table 2: Quantitative Analysis of Phenolic Compounds in Human Plasma Samples

| Sample ID | Gallic Acid (ng/mL) | Protocatechuic Acid (ng/mL) | Vanillic Acid (ng/mL) | Caffeic Acid (ng/mL) | Ferulic Acid (ng/mL) | p-Coumaric Acid (ng/mL) | Quercetin (ng/mL) | Kaempferol (ng/mL) |

| Control 1 | 5.2 | 12.8 | 3.1 | 1.5 | 2.8 | 8.7 | 4.5 | 3.1 |

| Control 2 | 4.8 | 11.5 | 2.9 | 1.8 | 3.1 | 9.1 | 5.1 | 2.9 |

| Treated 1 | 25.6 | 45.2 | 15.7 | 8.9 | 12.4 | 35.6 | 18.2 | 15.3 |

| Treated 2 | 28.1 | 48.9 | 18.2 | 9.5 | 14.1 | 38.2 | 20.5 | 17.8 |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the quantitative analysis of phenolic compounds.

Caption: Experimental workflow for the quantitation of phenolic compounds.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of a variety of phenolic compounds in complex biological matrices by LC-MS/MS. The detailed protocol and methodologies presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this technique in their laboratories. Proper method validation, as outlined, is essential to ensure the accuracy and precision of the obtained quantitative data.

Application Notes and Protocols for Laccase Activity Assays Using 2,6-Dimethoxyphenol and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (EC 1.10.3.2) are a class of multi-copper containing oxidoreductase enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, coupled with the reduction of molecular oxygen to water.[1][2] Their broad substrate specificity makes them valuable biocatalysts in various industrial and biotechnological applications, including bioremediation, pulp and paper bleaching, textile dye decolorization, and food processing.[3][4] In drug development, laccases are investigated for their potential in synthesizing or modifying bioactive compounds.[5]

Accurate determination of laccase activity is crucial for all these applications. 2,6-Dimethoxyphenol (DMP) is a widely used chromogenic substrate for the spectrophotometric assay of laccase activity.[6][7] Upon oxidation by laccase, DMP is converted to a colored product, 3,3',5,5'-tetramethoxy-1,1'-biphenyl-4,4'-diol (TMBP), which can be quantified by measuring the absorbance at a specific wavelength.[7]

This document provides detailed application notes and protocols for determining laccase activity using 2,6-Dimethoxyphenol. Furthermore, it introduces the use of a deuterated analog, 2,6-Dimethoxyphenol-d3 (DMP-d3) , as a tool for investigating enzyme kinetics and reaction mechanisms through the kinetic isotope effect (KIE).[8][9] While the use of deuterated substrates is a well-established technique in enzymology, its specific application to laccase with DMP-d3 is a novel approach. The protocols provided herein for DMP-d3 are based on established principles of KIE studies and the standard DMP assay.

Principle of the Assay

The laccase-catalyzed oxidation of 2,6-Dimethoxyphenol proceeds via a single-electron transfer, generating a phenoxy radical. Two of these radicals then combine to form a colored dimeric product, 3,3',5,5'-tetramethoxy-1,1'-biphenyl-4,4'-diol (coerulignone).[7][10] The rate of formation of this product is directly proportional to the laccase activity and can be monitored by measuring the increase in absorbance at 468-477 nm.[1][11]

Application of this compound (DMP-d3)

The use of deuterated substrates like DMP-d3, where one or more hydrogen atoms are replaced by deuterium, is a powerful tool for elucidating enzyme reaction mechanisms.[8][9] The difference in mass between hydrogen and deuterium can lead to a difference in the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). By comparing the reaction rates of the protiated (DMP) and deuterated (DMP-d3) substrates, researchers can gain insights into the rate-limiting steps of the enzymatic reaction. The absence of a significant KIE in a laccase-DMP reaction would suggest that the cleavage of the C-H bond (or O-H bond, depending on the position of deuteration in DMP-d3) is not the rate-determining step of the reaction.

Data Presentation

Table 1: Molar Extinction Coefficients for Laccase Substrates

| Substrate | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| 2,6-Dimethoxyphenol (DMP) | 468 | 49,600 | [1] |

| 2,6-Dimethoxyphenol (DMP) | 469 | 14,800 | [6] |

| 2,6-Dimethoxyphenol (DMP) | 477 | 14,000 | [11] |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | 420 | 36,000 | [6] |

| Guaiacol | 465 | 12,100 | [6] |

| Syringaldazine | 525 | 65,000 | [6] |